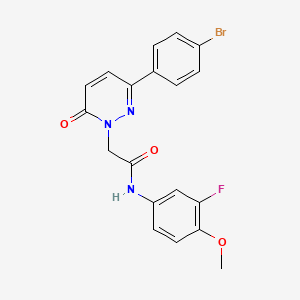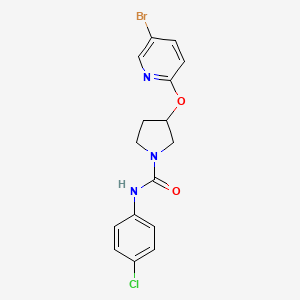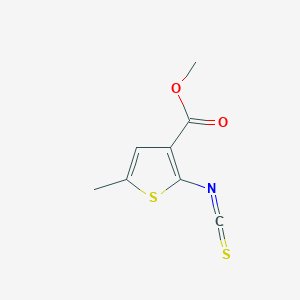![molecular formula C20H17F3N4O3 B2968442 N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 1421459-24-6](/img/structure/B2968442.png)
N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radical-based Synthesis Routes
- Research Insight : A study by Qin and Zard (2015) highlights the radical-based route to synthesize trifluoromethyl-substituted derivatives, including triazoles, which are medicinally relevant. This method uses intermolecular radical additions to unactivated alkenes, leading to structures that can undergo intramolecular cycloaddition reactions (Qin & Zard, 2015).
Applications in Macrolide Synthesis
- Research Insight : Wasserman et al. (1981) describe using oxazoles as masked forms of activated carboxylic acids, which form triamides on reacting with singlet oxygen. This oxidation-acylation sequence is employed for synthesizing macrolides, demonstrating its utility in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Synthesis of Secondary Carboxamides
- Research Insight : Saitô et al. (1984) developed an efficient synthesis of secondary carboxamides featuring ω-substituted ethyl and propyl groups on the nitrogen atom. This synthesis involves nucleophilic ring opening of 2-methyl-2-oxazoline and its derivatives, showcasing the versatility in synthesizing nitrogen-containing compounds (Saitô, Tamai, Usui, Inaba, & Moriwake, 1984).
Synthesis of Imidazotetrazines
- Research Insight : Stevens et al. (1984) explored the synthesis of antitumor imidazotetrazines, highlighting the potential of these compounds in medicinal chemistry. Their study details the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to novel compounds with potential antitumor activity (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthesis of Trifluoromethyl Heterocycles
- Research Insight : Honey et al. (2012) highlight the synthesis of diverse trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate. This method uses rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, indicating its potential in synthesizing a variety of trifluoromethyl-substituted compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-26-18(20(21,22)23)25-27(19(26)29)11-10-24-17(28)16-12-6-2-4-8-14(12)30-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNCMKYESIKHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2968363.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)




![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)



